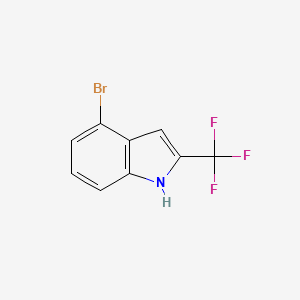
5-Bromo-6-methoxy-1H-indole
Vue d'ensemble
Description
5-Bromo-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids. The compound this compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 6th position on the indole ring.
Mécanisme D'action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The interaction of these compounds with their targets can lead to the inhibition or activation of certain biochemical processes .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-6-methoxy-1H-indole may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
5-Bromo-6-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with various receptors and ion channels, modulating their activity and contributing to its pharmacological effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their signaling pathways . Additionally, this compound may inhibit or activate enzymes, such as kinases and phosphatases, thereby influencing cellular processes like phosphorylation and dephosphorylation. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein activity, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have also reported threshold effects, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For instance, cytochrome P450 enzymes may catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Additionally, binding proteins, such as albumin, can influence the distribution and localization of this compound within tissues. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1H-indole typically involves the bromination of 6-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methoxy-1H-indole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of de-brominated or reduced indole derivatives.
Applications De Recherche Scientifique
5-Bromo-6-methoxy-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole: Lacks the methoxy group, making it less polar and potentially less reactive.
6-Methoxyindole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Methoxyindole: Has a methoxy group at the 5th position instead of the 6th, altering its chemical properties.
Uniqueness
5-Bromo-6-methoxy-1H-indole is unique due to the combined presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with biological targets and distinct chemical behavior compared to other indole derivatives.
Propriétés
IUPAC Name |
5-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWSVLYUXYJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
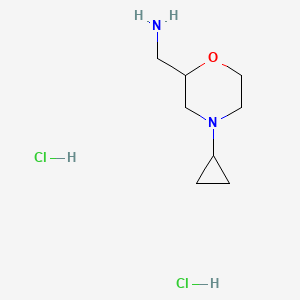
![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)
![3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373360.png)
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)
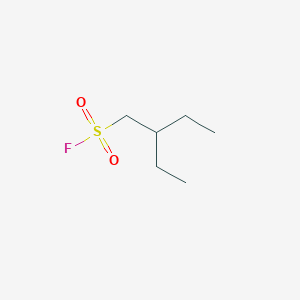
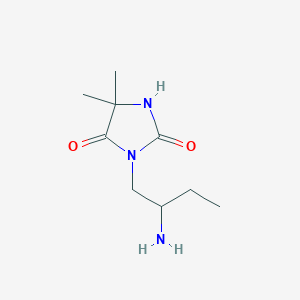
![2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid](/img/structure/B1373364.png)
![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)
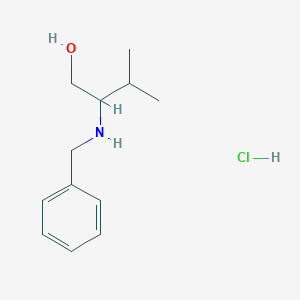
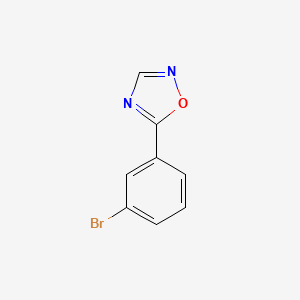
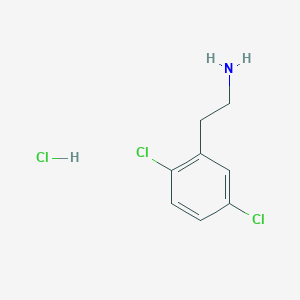
![2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373374.png)
